2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate
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Overview
Description
2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoate core substituted with amino and alkylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with 2-octylamine under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl 4-amino-2-(hexylamino)benzoate
- 2-methylpropyl 4-amino-2-(decylamino)benzoate
- 2-methylpropyl 4-amino-2-(dodecylamino)benzoate
Uniqueness
Compared to its analogs, 2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate exhibits unique properties due to the specific length and branching of its alkyl chain. This structural variation can influence its solubility, reactivity, and biological activity, making it a compound of interest for various applications.
Properties
CAS No. |
4706-15-4 |
---|---|
Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-methylpropyl 4-amino-2-(octan-2-ylamino)benzoate |
InChI |
InChI=1S/C19H32N2O2/c1-5-6-7-8-9-15(4)21-18-12-16(20)10-11-17(18)19(22)23-13-14(2)3/h10-12,14-15,21H,5-9,13,20H2,1-4H3 |
InChI Key |
HQTQNLPXPPYNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=C(C=CC(=C1)N)C(=O)OCC(C)C |
Origin of Product |
United States |
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